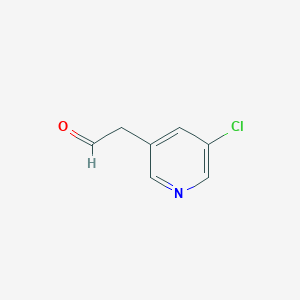
2-(5-Chloropyridin-3-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloropyridin-3-yl)acetaldehyde is an organic compound with the molecular formula C7H6ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a chlorine atom at the 5-position of the pyridine ring and an aldehyde group at the 2-position of the acetaldehyde moiety makes this compound unique and significant in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyridin-3-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 5-chloropyridine-3-carboxylic acid with a reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol, which is then oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 5-chloropyridine-3-carboxylic acid followed by controlled oxidation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Chloropyridin-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: 2-(5-Chloropyridin-3-yl)acetic acid
Reduction: 2-(5-Chloropyridin-3-yl)ethanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(5-Chloropyridin-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer drugs.
Industry: The compound is used in the production of agrochemicals and as a precursor for the synthesis of advanced materials
Mécanisme D'action
The mechanism of action of 2-(5-Chloropyridin-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The chlorine atom on the pyridine ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-3-pyridineboronic acid
- 2-(5-Chloropyridin-2-yl)acetaldehyde
- 2-(5-Chloropyridin-2-yl)acetic acid
Uniqueness
2-(5-Chloropyridin-3-yl)acetaldehyde is unique due to the specific positioning of the chlorine atom and the aldehyde group, which imparts distinct reactivity and binding properties. Compared to similar compounds, it offers a unique combination of electronic and steric effects, making it valuable in the synthesis of specialized chemical entities .
Propriétés
Formule moléculaire |
C7H6ClNO |
|---|---|
Poids moléculaire |
155.58 g/mol |
Nom IUPAC |
2-(5-chloropyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H6ClNO/c8-7-3-6(1-2-10)4-9-5-7/h2-5H,1H2 |
Clé InChI |
WDUCENIFMIDNGS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1Cl)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate](/img/structure/B12959483.png)



![Methyl 4,6,7,8-tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylate](/img/structure/B12959503.png)
![1-[(R)-(6-Methoxy-4-quinolinyl)(5-vinylquinuclidine-2-yl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12959504.png)



![Benzyl 3-{8-amino-1-bromo-5-fluoroimidazo[1,5-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B12959533.png)
